Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate
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Overview
Description
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general protocols for synthesizing benzofuran derivatives involve scalable and efficient synthetic routes that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic properties in treating skin conditions.
Uniqueness
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity . This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
87145-72-0 |
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Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C12H12O6/c1-15-9-6-4-5-18-10(6)11(16-2)8(13)7(9)12(14)17-3/h4-5,13H,1-3H3 |
InChI Key |
XOYRAPNNRYHLON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC |
Origin of Product |
United States |
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